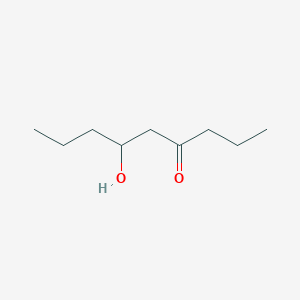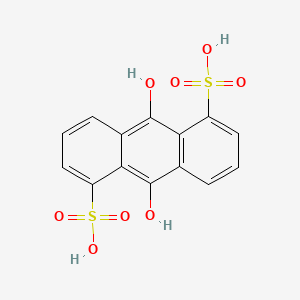![molecular formula C40H44S B14639729 Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)- CAS No. 56316-92-8](/img/structure/B14639729.png)
Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 2,5-bis(4’-hexyl[1,1’-biphenyl]-4-yl)- is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. This particular compound is notable for its extended conjugation and hexyl-substituted biphenyl groups, which contribute to its unique electronic properties.
準備方法
The synthesis of thiophene, 2,5-bis(4’-hexyl[1,1’-biphenyl]-4-yl)- typically involves several steps, including the formation of the thiophene core and the subsequent attachment of the hexyl-substituted biphenyl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl-thiophene linkage . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under inert atmosphere. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
Thiophene, 2,5-bis(4’-hexyl[1,1’-biphenyl]-4-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can convert thiophene derivatives into thiophene 1-oxides or thiophene 1,1-dioxides, which are important intermediates in synthetic and medicinal chemistry . Common reagents for oxidation include hydrogen peroxide and peracids. Reduction reactions, such as hydrogenation, can be used to reduce the thiophene ring, often employing transition metal catalysts . Substitution reactions, including electrophilic and nucleophilic substitutions, are also common, allowing for further functionalization of the thiophene ring . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Thiophene, 2,5-bis(4’-hexyl[1,1’-biphenyl]-4-yl)- has a wide range of scientific research applications. In biology and medicine, thiophene derivatives are studied for their potential as therapeutic agents due to their ability to interact with biological targets . In industry, thiophene-based materials are explored for their use in sensors, light-emitting devices, and photovoltaic cells . The compound’s unique electronic properties make it a valuable component in the development of advanced materials for various technological applications.
作用機序
The mechanism of action of thiophene, 2,5-bis(4’-hexyl[1,1’-biphenyl]-4-yl)- is primarily related to its electronic properties. The extended conjugation and hexyl-substituted biphenyl groups enhance its ability to transport charge, making it an effective material for organic electronic devices . The compound can interact with molecular targets through π-π interactions and other non-covalent interactions, facilitating charge transfer and improving device performance . The specific pathways involved depend on the application and the molecular environment in which the compound is used.
類似化合物との比較
Thiophene, 2,5-bis(4’-hexyl[1,1’-biphenyl]-4-yl)- can be compared with other thiophene derivatives, such as bithiophene and thienothiophene-based polymers . These compounds share similar electronic properties but differ in their molecular structures and substituents. For example, bithiophene and thienothiophene-based polymers have been extensively studied for their use in organic field-effect transistors, with varying degrees of success . The unique feature of thiophene, 2,5-bis(4’-hexyl[1,1’-biphenyl]-4-yl)- is its hexyl-substituted biphenyl groups, which enhance its solubility and processability, making it a more versatile material for various applications .
Similar Compounds
- Bithiophene
- Thienothiophene
- Dibenzothiophene
- Benzothiophene
- Thiophene 1,1-dioxide
These compounds share the thiophene core structure but differ in their substituents and electronic properties, leading to diverse applications in organic electronics and materials science.
特性
CAS番号 |
56316-92-8 |
|---|---|
分子式 |
C40H44S |
分子量 |
556.8 g/mol |
IUPAC名 |
2,5-bis[4-(4-hexylphenyl)phenyl]thiophene |
InChI |
InChI=1S/C40H44S/c1-3-5-7-9-11-31-13-17-33(18-14-31)35-21-25-37(26-22-35)39-29-30-40(41-39)38-27-23-36(24-28-38)34-19-15-32(16-20-34)12-10-8-6-4-2/h13-30H,3-12H2,1-2H3 |
InChIキー |
REKJYWNLGMWNRC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=C(C=C5)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


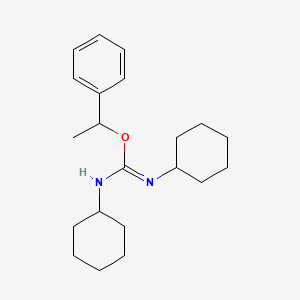
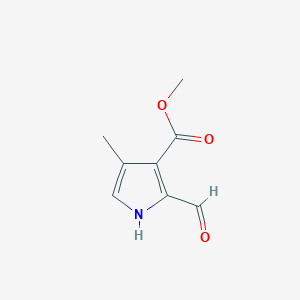
![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)
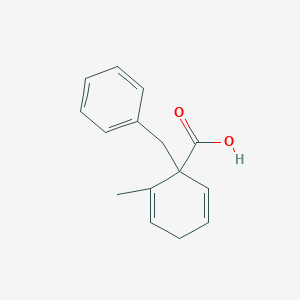

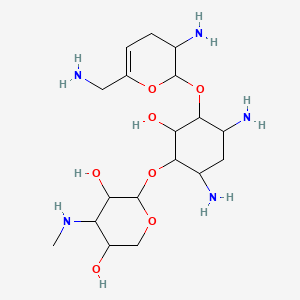
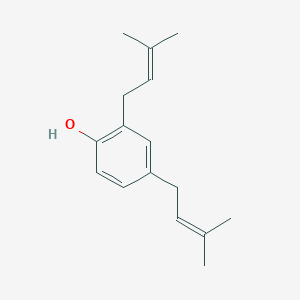
![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)
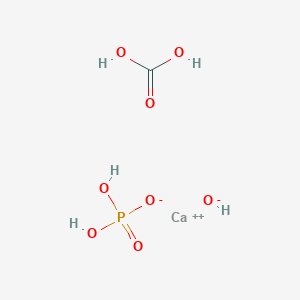
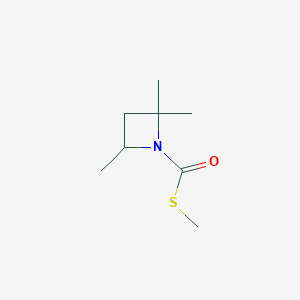
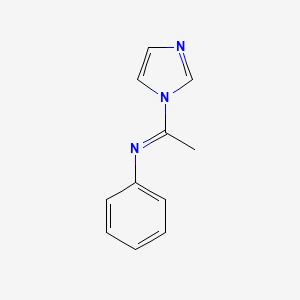
![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)
